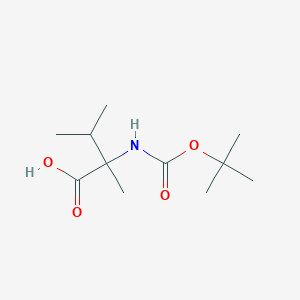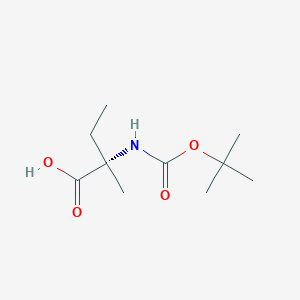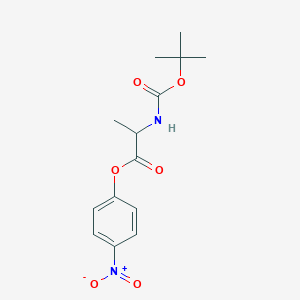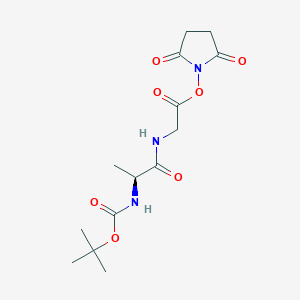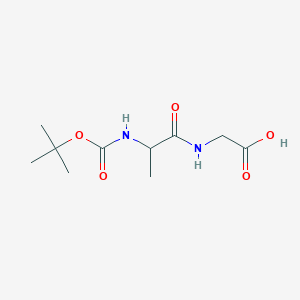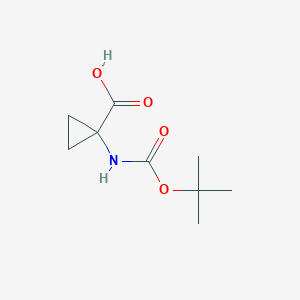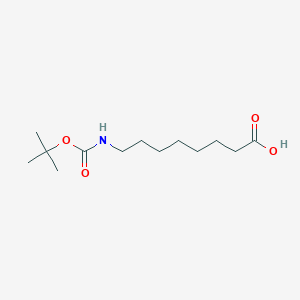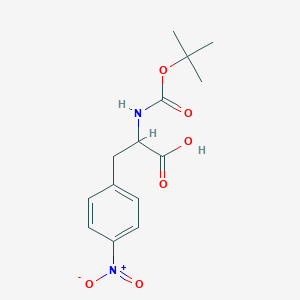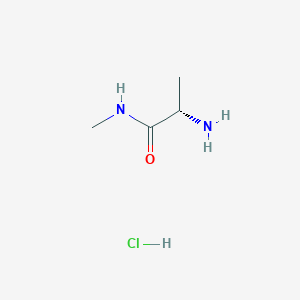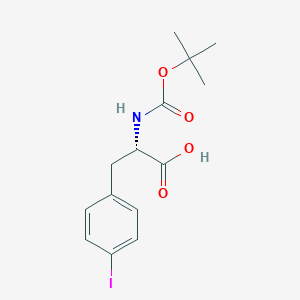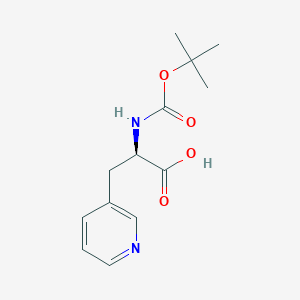
Boc-3-(3-pyridyl)-D-alanine
Overview
Description
Boc-3-(3-pyridyl)-D-alanine (Boc-3-PDA) is an amino acid derivative that has been extensively studied in recent years due to its potential applications in biochemistry and medicine. Boc-3-PDA is an important component of the biosynthesis of peptides and proteins, and has been used in the synthesis of a variety of peptide-based drugs. In addition, Boc-3-PDA has been shown to have a variety of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Scientific Research Applications
Synthesis of Functionalized Pyridylalanines : An efficient route to synthesize highly functionalized β-(2-pyridyl)- and β-(4-pyridyl)alanines, including their N-oxides, was developed using a thermal Hantzsch-type cyclocondensation method. These compounds were successfully incorporated into peptides, demonstrating their utility in peptide chemistry (Dondoni, Massi, Minghini, & Bertolasi, 2004).
Modification of Ribonuclease A (RNase A) : Solid-phase synthesis was used to create analogues of the N-terminal tetradecapeptide of ribonuclease A, where the active site histidine-12 residue was replaced by β-(2-pyridyl)-L-alanine and β-(4-pyridyl)-L-alanine. This demonstrates the use of pyridylalanines in modifying enzyme active sites (Hoes, Raap, Bloemhoff, & Kerling, 1980).
Synthesis of Enantiomerically Pure D-Amino Acids : Enzymatic resolution was used to create enantiomerically pure derivatives of β-(3-pyridyl)-DL-alanine and β-(3-benzo[b]thienyl)-DL-alanine. These compounds were then converted into their D-BOC derivatives, which are useful in peptide synthesis (Rao et al., 2009).
Development of 2-Pyrrolylalanine for Peptide Science : Protected enantiopure 2-pyrrolylalanine was synthesized for application in peptide science. Its unique properties, such as π-donor capability, make it a valuable addition to the toolbox for peptide synthesis (Doerr & Lubell, 2012).
Preparation of Fluoro-Carboxylic Acid Derivatives : This study describes the preparation of various fluoro and difluoro-β-amino acid residues, showing the potential of these compounds in constructing complex peptide structures, such as cyclic β-peptides (Yoshinari et al., 2011).
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBCSWWZSSVXRQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370340 | |
| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-(3-pyridyl)-D-alanine | |
CAS RN |
98266-33-2 | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98266-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



